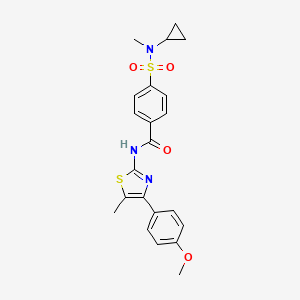![molecular formula C23H20N2O2S B2746836 1-(Diphenylmethyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea CAS No. 2380063-27-2](/img/structure/B2746836.png)
1-(Diphenylmethyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diphenylmethyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea, also known as DFTU, is a synthetic compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents and shows promising results in various applications.
Wirkmechanismus
The mechanism of action of 1-(Diphenylmethyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea varies depending on the application. In cancer research, this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroprotection, this compound protects neurons from oxidative stress by reducing reactive oxygen species and preventing mitochondrial dysfunction. In antifungal activity, this compound inhibits fungal growth by disrupting the fungal cell membrane and inhibiting fungal cell wall synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and immunomodulatory activity. In antioxidant activity, this compound reduces reactive oxygen species and prevents oxidative stress. In anti-inflammatory activity, this compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines. In immunomodulatory activity, this compound modulates the immune system by regulating the production of cytokines and enhancing immune cell function.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Diphenylmethyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea has several advantages and limitations for lab experiments. One advantage is its high purity and stability, which makes it easy to handle and store. Another advantage is its broad range of applications, which makes it a versatile compound for scientific research. However, one limitation is its relatively high cost, which may limit its use in some experiments. Another limitation is its potential toxicity, which requires careful handling and safety precautions.
Zukünftige Richtungen
There are several future directions for the research and development of 1-(Diphenylmethyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea. One direction is the optimization of its synthesis method to improve its yield and reduce its cost. Another direction is the exploration of its potential applications in other fields, such as drug discovery and material science. Additionally, further research is needed to elucidate its mechanism of action and to investigate its potential side effects and toxicity.
Synthesemethoden
The synthesis of 1-(Diphenylmethyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea involves the reaction of diphenylmethanol with 4-(furan-3-yl)thiophen-2-ylmethylamine followed by the addition of urea. The reaction is carried out in the presence of a catalyst and under controlled conditions to yield this compound as a final product. The purity of the product can be enhanced by recrystallization and purification techniques.
Wissenschaftliche Forschungsanwendungen
1-(Diphenylmethyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea has been used in various scientific research applications, including cancer research, neuroprotection, and antifungal activity. In cancer research, this compound has shown promising results as an anticancer agent by inhibiting the growth of cancer cells and inducing apoptosis. In neuroprotection, this compound has been shown to protect neurons from oxidative stress and prevent neurodegeneration. In antifungal activity, this compound has been used to inhibit the growth of various fungal species.
Eigenschaften
IUPAC Name |
1-benzhydryl-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c26-23(24-14-21-13-20(16-28-21)19-11-12-27-15-19)25-22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-13,15-16,22H,14H2,(H2,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCVQIKETDYALP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC3=CC(=CS3)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

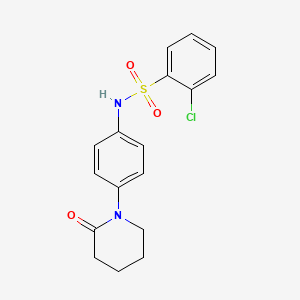
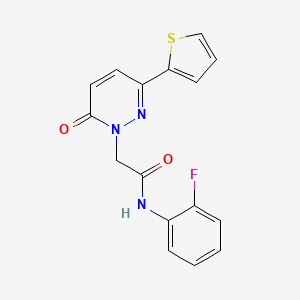
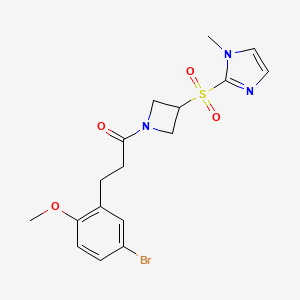
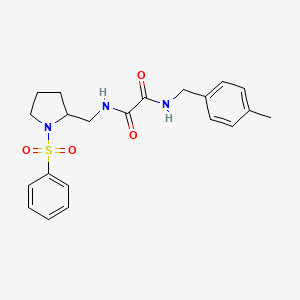
![2-[(5-{[(2-Chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B2746763.png)
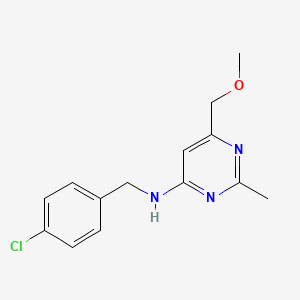
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2746765.png)
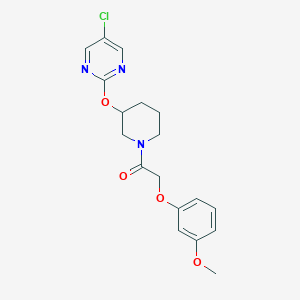

![(E)-2-((2,5-dimethoxybenzylidene)amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B2746770.png)


